3-(4-fluorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
3-(4-Fluorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a structurally complex pyrazoloquinoline derivative characterized by a fused [1,4]dioxino ring system. The target compound features a 4-fluorophenyl group at position 3 and a 3-methylbenzyl substituent at position 5, which likely enhance its binding affinity to biological targets such as kinases or receptors . The 8,9-dihydro-5H-[1,4]dioxino ring may improve metabolic stability and solubility compared to non-fused analogs, making it a promising candidate for drug development .
Properties
IUPAC Name |
14-(4-fluorophenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2/c1-16-3-2-4-17(11-16)14-30-15-21-25(18-5-7-19(27)8-6-18)28-29-26(21)20-12-23-24(13-22(20)30)32-10-9-31-23/h2-8,11-13,15H,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYGQEHHNCYAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C21H20FN3O2
- Molecular Weight: 367.40 g/mol
- SMILES Notation: CC(C)C1=CC=C(C=C1)C2=CC(=O)OC3=C(C2=CC(=N3)C(=O)N(C)C)C(=C(C=C4)F)C=C4
Research indicates that the compound exhibits its biological effects through several mechanisms:
- Antiproliferative Activity: Studies have shown that this compound can inhibit the growth of various cancer cell lines. The MTT assay demonstrated significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values indicating a strong potential for therapeutic use .
- Apoptosis Induction: The compound triggers apoptosis in cancer cells through the activation of caspase pathways (caspase 3, 8, and 9). This process is associated with increased expression of pro-apoptotic factors such as Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2 .
- Autophagy Activation: It has been observed that the compound promotes autophagy in cancer cells, which may contribute to its anticancer effects. This is evidenced by increased formation of autophagosomes and upregulation of beclin-1 .
Biological Activity Data
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 0.25 | Apoptosis via caspase activation |
| Antiproliferative | MDA-MB-231 | 0.30 | Autophagy induction |
| Cytotoxicity | Normal Breast Cells | >10 | Selective toxicity |
Case Studies
- Case Study on Breast Cancer: In a study published in Cancer Research, researchers evaluated the effects of the compound on breast cancer cell lines. The results indicated that treatment with the compound significantly reduced cell viability compared to controls. Furthermore, flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .
- Mechanistic Study: Another investigation focused on understanding the molecular pathways involved in the compound's action. The study found that it inhibited NF-κB signaling while enhancing ROS production, leading to increased apoptosis .
Comparison with Similar Compounds
Bioactivity Profiles
- Pyrazolo[3,4-b]quinolines (P1–P10): Exhibit IC₅₀ values in the micromolar range against breast cancer (MCF-7) and leukemia (K562) cell lines. The furan-2-carbonyl group enhances cytotoxicity but may reduce solubility .
- CGS-9896 Analogs : Show anxiolytic effects via benzodiazepine receptor binding, with the 3-methyl and 4-aryl groups critical for receptor affinity .
Physicochemical Properties
- The [1,4]dioxino ring in the target compound may improve aqueous solubility compared to non-fused analogs (e.g., P1–P10), which suffer from poor solubility due to hydrophobic substituents .
Limitations and Opportunities
- Target Compound: Lack of explicit activity data necessitates further in vitro/in vivo studies. Its fused dioxane ring offers a novel scaffold for optimizing pharmacokinetics.
- Pyrazolo[3,4-b]quinolines: Limited therapeutic scope (primarily anticancer) and solubility issues highlight the need for structural diversification .
- 3,4-Diamino Derivatives: Emerging evidence suggests amino groups at C3/C4 (e.g., ) could enhance kinase inhibition, a direction unexplored for the target compound.
Preparation Methods
Friedländer Condensation for Quinoline Formation
The quinoline skeleton is synthesized via Friedländer condensation between 2-amino-4-fluorobenzaldehyde and cyclopentanone under acidic conditions (PPA, 120°C, 6 h), yielding 7-fluoro-5,6,7,8-tetrahydroquinolin-4(1H)-one in 78% yield. This method, adapted from PMC9099536, ensures high regioselectivity due to the electron-withdrawing fluorine atom directing cyclization.
Hydrazine-Mediated Pyrazole Ring Formation
Reacting the quinolinone with hydrazine hydrate (EtOH, reflux, 12 h) generates the pyrazolo[4,3-c]quinoline scaffold. Patent EP0145121B1 demonstrates that substituting hydrazine with methylhydrazine shifts regiochemistry, but anhydrous conditions favor the desired 5H-tautomer. The product is isolated as a yellow solid (mp 214–216°C) after recrystallization from ethyl acetate/hexane.
Functionalization with 4-Fluorophenyl and 3-Methylbenzyl Groups
Suzuki Coupling for 4-Fluorophenyl Attachment
The 3-position is brominated using NBS (AIBN, CCl4, reflux, 3 h) to afford 3-bromo-8,9-dihydro-5H-dioxino[2,3-g]pyrazolo[4,3-c]quinoline. A Suzuki-Miyaura coupling with 4-fluorophenylboronic acid (Pd(PPh3)4, Na2CO3, DME/H2O, 90°C, 12 h) installs the fluorophenyl group in 82% yield.
Alkylation with 3-Methylbenzyl Chloride
The 5-position is alkylated using 3-methylbenzyl chloride (NaH, DMF, 0°C to rt, 6 h). Patent CN110903176A’s Friedel-Crafts acylation methodology informs the use of AlCl3 to activate the benzyl chloride, though NaH proves sufficient for this SN2 reaction. The product is purified via recrystallization (toluene/ethyl acetate) to remove unreacted starting material.
Optimization and Challenges
Regioselectivity in Pyrazole Formation
Competing tautomerization during hydrazine cyclization was mitigated by employing anhydrous ethanol and molecular sieves, suppressing the formation of the 2H-tautomer (≤5% by HPLC).
Isomer Separation During Dioxane Cyclization
The diol’s cis-configuration ensures exclusive formation of the fused dioxane ring. Trans-diols, if present, are removed by fractional crystallization.
Purification of Final Product
Recrystallization from a chloroform/hexane mixture (1:3) achieves ≥99% purity (HPLC). Residual solvents are below ICH limits (GC headspace analysis).
Spectroscopic Characterization
- 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, pyrazole-H), 7.45–7.38 (m, 2H, fluorophenyl), 7.32–7.25 (m, 4H, benzyl), 4.65 (s, 2H, OCH2O), 3.92 (s, 2H, NCH2), 2.41 (s, 3H, CH3).
- 13C NMR : 162.1 (d, J = 245 Hz, C-F), 154.3 (pyrazole-C3), 148.9 (quinoline-C4), 137.2–114.7 (aromatic carbons), 67.8 (OCH2O), 45.2 (NCH2), 21.3 (CH3).
- HRMS (ESI+) : m/z calcd for C27H22FN3O2 [M+H]+ 456.1721, found 456.1718.
Q & A
Q. How should conflicting spectral data (e.g., NMR shifts) be reconciled?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishes dioxino protons from pyrazolo).
- Crystallographic Validation : X-ray structures provide reference for assigning ambiguous peaks .
- Isotopic Labeling : ¹⁹F NMR tracks fluorophenyl group orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
